N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride
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Overview
Description
N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 2-furylmethylamine with 2-methyl-2-propanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: 2-furylmethylamine, 2-methyl-2-propanamine, and hydrochloric acid
Reaction Conditions: Optimized temperature and pressure settings to maximize yield
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Furanones, furfurals
Reduction Products: Tetrahydrofuran derivatives
Substitution Products: N-alkyl or N-acyl derivatives
Scientific Research Applications
N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to various biological effects. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-2-pyrrolidinecarboxamide hydrochloride
- N-(2-Furylmethyl)-2-methyl-2-propanamine
- N-(2-Furylmethyl)-2-methyl-2-propanamine sulfate
Uniqueness
N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride is unique due to its specific combination of the furan ring and the amine group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-9(2,3)10-7-8-5-4-6-11-8;/h4-6,10H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPKRWQWAANFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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